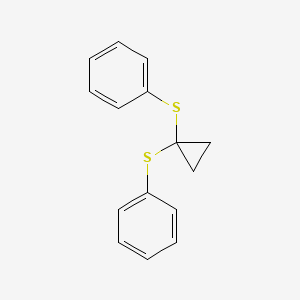
1,1-Bis(phenylthio)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE: is an organic compound with the molecular formula C15H14S2 . It is characterized by the presence of a cyclopropyl group bonded to a phenylthio group and a thiobenzene group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE typically involves the reaction of cyclopropyl thiol with phenyl thiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are often employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio or cyclopropylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research into the biological activity of ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE is ongoing
Industry: In the industrial sector, ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
- (1,1-BIS(PHENYLTHIO)ETHYL)BENZENE
- (1-CYCLOPROPYL-1-METHYL-ETHYL)-BENZENE
- (1-BROMO-2,3-DIPHENYL-2-CYCLOPROPEN-1-YL)BENZENE
Comparison: ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE is unique due to the presence of both phenylthio and cyclopropylthio groups. This dual functionality provides distinct reactivity patterns compared to similar compounds, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
69519-84-2 |
|---|---|
Fórmula molecular |
C15H14S2 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
(1-phenylsulfanylcyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C15H14S2/c1-3-7-13(8-4-1)16-15(11-12-15)17-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
WVVGKDCUJUXMEK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


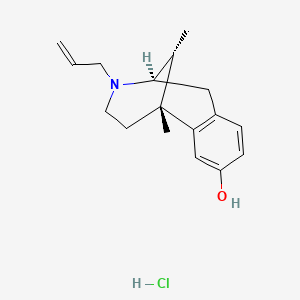
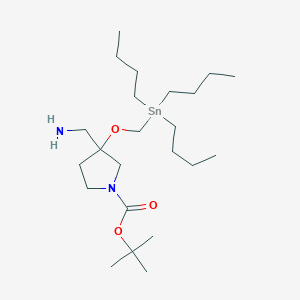

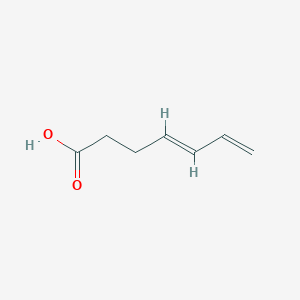
![3-hydroxy-N-(5-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052236.png)
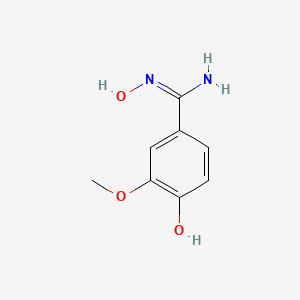
![1-(4-Ethylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052248.png)

![Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12052270.png)
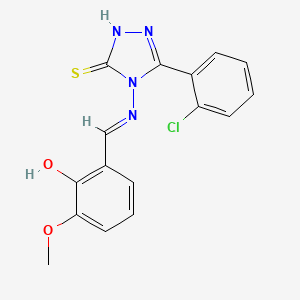
![7-benzyl-8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12052278.png)
![6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12052286.png)


